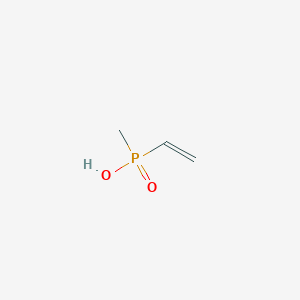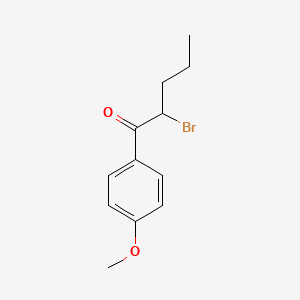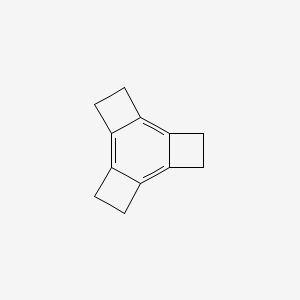
Methylvinylphosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylvinylphosphinic acid is an organophosphorus compound with the molecular formula C3H7O2P It is characterized by the presence of both a methyl group and a vinyl group attached to a phosphinic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methylvinylphosphinic acid can be synthesized through several methods. One common approach involves the condensation of a vinyl Grignard reagent or lithium acetylide with P-chloroaminophosphines, followed by acidic hydrolysis of the resulting vinyl or ethynylaminophosphines on a solid acid such as Amberlyst 15 . Another method involves the hydrolysis of methyldichlorophosphine, which yields methylphosphinic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methylvinylphosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: It can undergo substitution reactions where the vinyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a variety of functionalized phosphinic acids.
Wissenschaftliche Forschungsanwendungen
Methylvinylphosphinic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or pathways.
Industry: This compound is used in the production of flame retardants, plasticizers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of methylvinylphosphinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to methylvinylphosphinic acid include:
- Methylphosphinic acid
- Vinylphosphonic acid
- Dimethylphosphinic acid
Uniqueness
This compound is unique due to the presence of both a methyl and a vinyl group, which imparts distinct chemical properties and reactivity.
Eigenschaften
| 53314-64-0 | |
Molekularformel |
C3H7O2P |
Molekulargewicht |
106.06 g/mol |
IUPAC-Name |
ethenyl(methyl)phosphinic acid |
InChI |
InChI=1S/C3H7O2P/c1-3-6(2,4)5/h3H,1H2,2H3,(H,4,5) |
InChI-Schlüssel |
ZNBYZIRVKBMNRF-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine](/img/no-structure.png)


![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-](/img/structure/B13750652.png)

![Diphenylmethyl7-(3,5-DI-tert-butyl-4-hydroxybenzylideneamino)-3-[[(1-methyl-1H-tetrazol-5-YL)thio]methyl]-3-cephem-4-carboxylate](/img/structure/B13750675.png)
